Methyl 4-(aminomethyl)-3-chlorobenzoate hydrobromide

Description

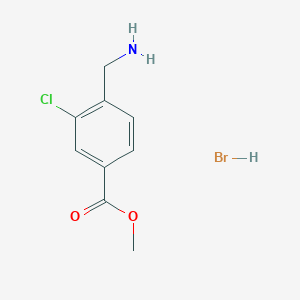

Methyl 4-(aminomethyl)-3-chlorobenzoate hydrobromide (CAS: 940062-11-3) is a benzoate derivative characterized by a methyl ester group at the 1-position, an aminomethyl substituent at the 4-position, and a chlorine atom at the 3-position of the aromatic ring. The hydrobromide salt form enhances its stability and solubility in polar solvents. Its molecular formula is C₉H₁₀ClNO₂·HBr, with a molecular weight of 292.56 g/mol (calculated from constituent atomic masses) . The compound is typically available in 95% purity for research applications, with commercial offerings in 100 mg to 1 g quantities .

Properties

Molecular Formula |

C9H11BrClNO2 |

|---|---|

Molecular Weight |

280.54 g/mol |

IUPAC Name |

methyl 4-(aminomethyl)-3-chlorobenzoate;hydrobromide |

InChI |

InChI=1S/C9H10ClNO2.BrH/c1-13-9(12)6-2-3-7(5-11)8(10)4-6;/h2-4H,5,11H2,1H3;1H |

InChI Key |

CDBIKPPWAJQYFN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CN)Cl.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-3-chlorobenzoate hydrobromide typically involves multiple steps. One common method includes the reaction of 4-(aminomethyl)-3-chlorobenzoic acid with methanol in the presence of a catalyst to form the methyl ester. This is followed by the introduction of hydrobromic acid to form the hydrobromide salt. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-3-chlorobenzoate hydrobromide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 4-(aminomethyl)-3-chlorobenzoate hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(aminomethyl)-3-chlorobenzoate hydrobromide exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, while the chlorinated benzene ring can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Effects: The 3-chloro group in the target compound enhances steric and electronic effects compared to the 3-amino group in Methyl 4-(acetylamino)-3-aminobenzoate HCl. This difference may influence reactivity in further functionalization .

- Salt Form : Hydrobromide salts generally exhibit higher solubility in water than hydrochlorides, which could impact bioavailability in pharmacological applications .

Pharmacological Analogues: Dopamine Agonists

Table 2: Pharmacological Profile of Hydrobromide Salts

Key Observations :

- However, the absence of a phenyltetrahydrobenzazepine scaffold in the target compound may limit D1/D2 receptor binding .

Analytical Data :

- NMR: Ethyl 4-aminobenzoate exhibits aromatic proton shifts at δ 6.5–7.5 ppm (CDCl₃), while methyl esters typically show δ 3.8–4.0 ppm for the methoxy group. The target compound’s 3-chloro substituent would likely deshield adjacent protons, shifting signals upfield .

- FT-IR : The hydrobromide salt’s NH stretching (3300–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) would differ from the hydrochloride analog due to bromide’s weaker hydrogen-bonding capacity .

Industrial and Pesticide Comparators

Table 3: Ester-Based Pesticides

Key Observations :

- The target compound’s methyl ester and chloro substituent align with pesticidal agents like chloropropylate, but its aminomethyl group introduces polarity unsuitable for lipid-targeting pesticides .

Biological Activity

Methyl 4-(aminomethyl)-3-chlorobenzoate hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a chlorinated benzene ring and an aminomethyl group, which contribute to its biological interactions. The structure allows for hydrogen bonding and hydrophobic interactions with various biological molecules, enhancing its potential as a pharmacological agent.

The mechanism of action for this compound involves several pathways:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with target proteins, influencing their activity.

- Hydrophobic Interactions : The chlorinated benzene ring can engage in hydrophobic interactions, which may stabilize the binding to enzyme active sites or receptor sites.

- Enzyme Interaction : Preliminary studies suggest that the compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to disease states.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's structural features allow it to interact with bacterial cell membranes and intracellular targets.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved are still under investigation, but it is believed that the compound's ability to modulate protein interactions plays a crucial role in its anticancer effects .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting a potent antimicrobial effect.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Study 2: Anticancer Activity

In a separate study focusing on cancer cell lines, this compound was administered at varying concentrations. The findings revealed that at a concentration of 50 µM, there was a notable decrease in cell viability in breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 50 |

| HeLa (cervical cancer) | 60 |

| A549 (lung cancer) | 70 |

Comparative Analysis with Similar Compounds

When compared with similar compounds such as Methyl 4-(aminomethyl)benzoate hydrochloride and Methyl 3-chlorobenzoate, this compound exhibited superior biological activity due to its unique functional groups. This comparison highlights the importance of structural diversity in enhancing pharmacological properties.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Methyl 4-(aminomethyl)benzoate hydrochloride | Moderate | Low |

| Methyl 3-chlorobenzoate | Low | Moderate |

Q & A

Basic Research Questions

Q. How can the identity of Methyl 4-(aminomethyl)-3-chlorobenzoate hydrobromide be confirmed using spectroscopic methods?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, the aromatic proton environment can be analyzed via -NMR, where signals in the δ 6.4–7.8 ppm range indicate substituted benzene rings. The aminomethyl (-CHNH) group typically shows a singlet near δ 3.8–4.2 ppm, while the methyl ester (-COOCH) resonates as a singlet at δ 3.7–3.9 ppm. -NMR can confirm carbonyl (C=O) signals around δ 165–170 ppm. Cross-referencing with literature data (e.g., similar benzoate derivatives in ) ensures accuracy .

Q. What are the recommended safety protocols for handling this compound during synthesis?

- Answer: Follow strict PPE guidelines (gloves, lab coat, goggles) due to potential skin/eye irritation. In case of exposure, immediately flush eyes with water for 10–15 minutes and wash skin with soap (). Waste containing halogens (Cl/Br) must be segregated and treated by certified waste management services to prevent environmental contamination ( ).

Q. What solvents are suitable for recrystallizing this compound?

- Answer: Polar aprotic solvents like ethanol-water mixtures or ethyl acetate-hexane systems are ideal. Solubility testing at elevated temperatures (e.g., 60–80°C) followed by gradual cooling enhances crystal purity. Monitor for byproducts using TLC (R comparison) or HPLC (retention time analysis).

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in multi-step reactions involving halogenated intermediates?

- Answer: Key strategies include:

- Temperature control: Maintain 130°C during bromination steps to minimize side reactions ( ).

- Catalyst selection: Use Pd/C or CuI for coupling reactions to improve efficiency.

- Intermediate purification: Employ column chromatography (silica gel, hexane:EtOAc gradient) to isolate intermediates like 4-(5-bromo-pyrimidin-2-yloxy)-benzoic acid methyl ester ( ).

- Yield tracking: Compare theoretical vs. experimental yields using LC-MS to identify bottlenecks .

Q. How can mechanistic pathways be elucidated for unexpected byproducts formed during aminomethylation?

- Answer: Use isotopic labeling (e.g., -labeled amines) or trapping experiments to identify reactive intermediates. For example, if over-alkylation occurs, kinetic studies under varying pH or temperature can clarify whether the reaction follows SN1 or SN2 mechanisms. High-resolution mass spectrometry (HRMS) and X-ray crystallography (as in ) help characterize byproduct structures .

Q. What analytical approaches resolve contradictions in biological activity data across studies?

- Answer: Discrepancies may arise from impurities or stereochemical variations. Solutions include:

- Purity assessment: Use HPLC with UV/Vis detection (λ = 254 nm) and ≥95% purity thresholds.

- Enantiomeric analysis: Chiral chromatography or circular dichroism (CD) to confirm stereochemical integrity.

- Biological replicates: Repeat assays with rigorously purified batches and standardized cell lines (e.g., HEK293 for receptor binding studies). Reference structurally similar compounds with validated bioactivity, such as 4-chlorobenzophenone derivatives () .

Methodological Challenges & Troubleshooting

Q. How to address low reactivity in esterification or hydrobromide salt formation?

- Answer:

- Activation agents: Use DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency.

- Acid scavengers: Add triethylamine to neutralize HBr generated during salt formation.

- Solvent optimization: Switch to DMF or DMSO to improve solubility of polar intermediates ( ).

Q. What strategies mitigate decomposition during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.